methyl 4-[(3aS,4R,9bR)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate
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Overview
Description
Methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a methoxy group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the quinoline core, followed by functionalization to introduce the methoxy and benzoate groups.
Cyclization: The initial step involves the cyclization of a suitable precursor, such as an anthranilic acid derivative, under acidic or basic conditions to form the quinoline core.
Functionalization: The quinoline core is then functionalized by introducing the methoxy group through methylation reactions using reagents like methyl iodide in the presence of a base.
Esterification: The final step involves the esterification of the quinoline derivative with benzoic acid or its derivatives to form the benzoate ester.
Industrial Production Methods
Industrial production of methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
Methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug with a similar quinoline core structure.
Chloroquine: Another antimalarial drug with structural similarities to quinoline derivatives.
4-Hydroxyquinoline: A compound with diverse biological activities and applications in medicinal chemistry.
The uniqueness of methyl 4-{6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-4-yl}benzoate lies in its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[(3aS,4R,9bR)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate |
InChI |
InChI=1S/C21H21NO3/c1-24-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)25-2/h3-5,7-12,15-16,19,22H,6H2,1-2H3/t15-,16+,19+/m1/s1 |
InChI Key |
AQXVDBCIBIMVFA-GJYPPUQNSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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